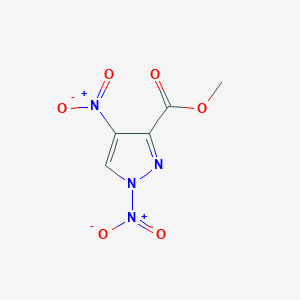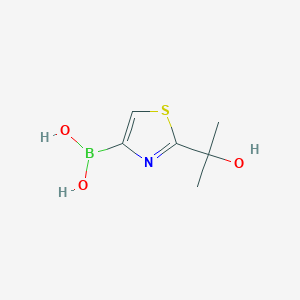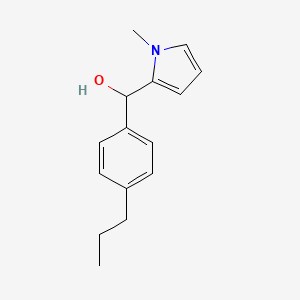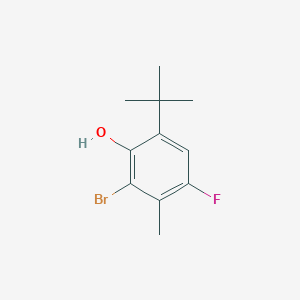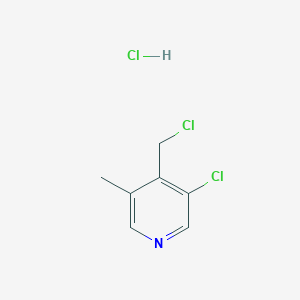
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride typically involves several steps:
Starting Material: The process begins with 3-methylpyridine.
Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate.
Esterification: The 3-picolinic acid reacts with methanol to produce methyl pyridine-3-carboxylate.
Reduction: Methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives.
科学研究应用
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride involves its reactivity with various biological molecules. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This reactivity is due to the presence of the chloromethyl group, which can form covalent bonds with nucleophiles.
相似化合物的比较
Similar Compounds
3-Chloro-4-methoxyaniline: This compound has a similar structure but contains a methoxy group instead of a chloromethyl group.
2-Chloromethylpyridine: Another isomeric chloromethylpyridine with different reactivity and applications.
Uniqueness
3-Chloro-4-(chloromethyl)-5-methyl-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.
属性
分子式 |
C7H8Cl3N |
|---|---|
分子量 |
212.5 g/mol |
IUPAC 名称 |
3-chloro-4-(chloromethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-3-10-4-7(9)6(5)2-8;/h3-4H,2H2,1H3;1H |
InChI 键 |
BXEXDUSWFGDDBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1CCl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


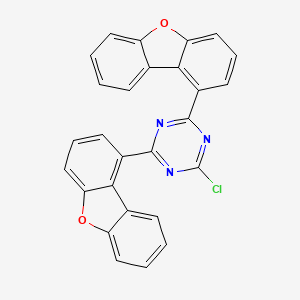
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
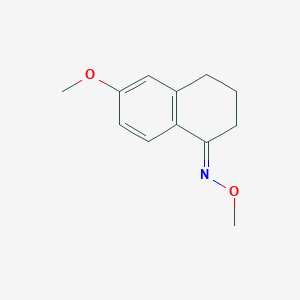
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
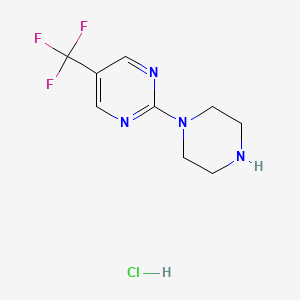
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
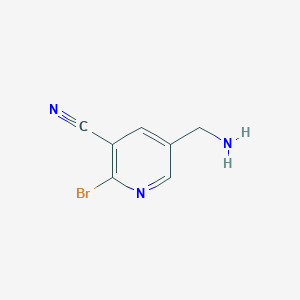
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
